Cobalt diperchlorate
Overview
Description
Ecraprost is a synthetic analog of prostaglandin E1, primarily used as a prodrug. It is known for its vasodilating and angiogenic properties, making it a valuable compound in medical research and treatment. The molecular formula of Ecraprost is C28H48O6, and it has a molecular weight of 480.68 g/mol .
Scientific Research Applications
Ecraprost has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying prostaglandin analogs and their reactions.
Biology: Investigated for its effects on cellular processes, including angiogenesis and vasodilation.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Cobalt (II) perchlorate, also known as Cobalt diperchlorate or Cobaltous perchlorate, is an inorganic chemical compound It’s known that cobalt (ii) complexes show promising biological activities such as antimicrobial, anticancer, and antiviral .
Mode of Action
The mode of action of Cobalt (II) perchlorate is not fully understood. It’s known that the compound can form complexes with other molecules. For instance, it has been shown to form six mononuclear complexes with a reduced Schiff base, N-(2-hydroxybenzyl)alanine . These complexes showed high stability in aqueous solution .
Biochemical Pathways
Cobalt (ii) complexes have been shown to inhibit recbcd function, which is essential for sos induction . This suggests that Cobalt (II) perchlorate might affect DNA replication and repair pathways.
Pharmacokinetics
It’s known that the compound is highly soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
Cobalt (ii) complexes are known to affect dna replication, cause dna damage, and inhibit the sos repair pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cobalt (II) perchlorate. For instance, the compound’s solubility in water suggests that it could be more active in aqueous environments. Furthermore, factors such as pH, temperature, and salt concentration can influence the activity of perchlorate-reducing bacteria, which can degrade perchlorate pollution in the environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Cobalt (II) Perchlorate are not fully understood. Cobalt compounds are known to interact with various enzymes, proteins, and other biomolecules. For instance, cobalt complexes have been shown to exhibit promising biological activities such as antimicrobial, anticancer, and antiviral activities .
Cellular Effects
Cobalt compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cobalt complexes are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
A study on long-term exposure to cobalt ions in mice showed significant accumulation of cobalt ions in blood plasma, spleen, liver, and kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ecraprost is synthesized through a series of chemical reactions involving the esterification of prostaglandin E1. The process typically involves the use of butyric acid and butanol in the presence of a catalyst to form the butyl ester derivative .
Industrial Production Methods: In industrial settings, Ecraprost is produced using lipid-encapsulation techniques to enhance its stability and bioavailability.
Chemical Reactions Analysis
Types of Reactions: Ecraprost undergoes various chemical reactions, including:
Oxidation: Ecraprost can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other prostaglandin analogs.
Substitution: Ecraprost can undergo substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid chlorides and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various prostaglandin derivatives with altered functional groups, enhancing their therapeutic properties .
Comparison with Similar Compounds
Prostaglandin E1 (Alprostadil): Ecraprost is a prodrug of prostaglandin E1, sharing similar vasodilating properties.
Prostaglandin E2 (Dinoprostone): Another prostaglandin analog with similar biological effects but different therapeutic applications.
Prostaglandin I2 (Prostacyclin): Known for its potent vasodilatory and anti-platelet aggregation effects.
Uniqueness: Ecraprost’s uniqueness lies in its lipid-encapsulated formulation, which enhances its stability and bioavailability compared to other prostaglandin analogs. This makes it particularly effective in clinical settings where prolonged drug action is required .
Properties
IUPAC Name |
cobalt(2+);diperchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Co/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUSEPIPTZNHMN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co(ClO4)2, Cl2CoO8 | |
Record name | cobalt(II) perchlorate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet odorless crystals (color may vary towards red or blue); Hygroscopic; [GFS Chemicals MSDS] | |
Record name | Cobalt(II) perchlorate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12585 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13455-31-7, 32479-39-3 | |
Record name | Perchloric acid, cobalt(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perchloric acid, cobalt salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032479393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perchloric acid, cobalt(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cobalt diperchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cobalt(II) perchlorate?
A1: The molecular formula of Cobalt(II) perchlorate hexahydrate is Co(ClO4)2·6H2O. Its molecular weight is 365.93 g/mol.
Q2: What is the coordination geometry of cobalt(II) ion in N,N-dimethylformamide (DMF) solution?
A2: EXAFS studies show that cobalt(II) ion in DMF adopts an octahedral geometry, coordinating with six DMF molecules to form [Co(dmf)6]2+. []
Q3: How does the Co-O bond length in [Co(dmf)6]2+ compare to that in [Co(H2O)6]2+?
A3: The Co-O bond length in [Co(dmf)6]2+ in DMF is 206(1) pm, which is very similar to the Co-O bond length of 208 pm observed in [Co(H2O)6]2+ in water. []
Q4: What spectroscopic techniques are useful for characterizing Cobalt(II) perchlorate complexes?
A4: Various spectroscopic techniques are employed for characterization, including: * UV-Vis Spectroscopy: Provides information about electronic transitions and coordination geometry. [, , ]* IR Spectroscopy: Useful for identifying ligands and studying metal-ligand bonding. [, , , , , ]* Raman Spectroscopy: Complements IR data and provides additional information about molecular vibrations. []* ESR Spectroscopy: Provides information about the electronic structure and geometry of paramagnetic cobalt(II) complexes. [, ]* NMR Spectroscopy: Useful for characterizing ligands and studying solution-state structures. [, ]
Q5: Can Cobalt(II) perchlorate act as a catalyst?
A5: Yes, Cobalt(II) perchlorate can function as a Lewis acid catalyst. For instance, it catalyzes the one-pot synthesis of dihydropyrimidinones and dihydropyrimidinthiones under sonochemical conditions. []
Q6: How does Cobalt(II) perchlorate catalyze the synthesis of dihydropyrimidinones and dihydropyrimidinthiones?
A6: Cobalt(II) perchlorate coordinates with carbonyl functionalities, stabilizing polar imine-enamine intermediates. This facilitates cyclization to form the desired dihydropyrimidinone or dihydropyrimidinthione products. []
Q7: How does Cobalt(II) perchlorate react with ethylenediamine and oxygen in dilute aqueous solutions?
A7: Cobalt(II) perchlorate reacts with ethylenediamine and oxygen to form a brown, diamagnetic complex with a Co:ethylenediamine:oxygen ratio of 2:4:1. This complex can further undergo elation with excess base to form polymeric species. []
Q8: Can the brown complex formed from the reaction of cobalt(II) perchlorate, ethylenediamine, and oxygen be oxidized to a green paramagnetic complex?
A8: No, attempts to oxidize the brown complex using sodium peroxydisulfate, potassium bromate, bromine, or chlorine were unsuccessful. []
Q9: How does the addition of ammonia affect the reaction of cobalt(II) perchlorate with ethylenediamine and oxygen?
A9: Adding ammonia prior to oxygenation results in the formation of a different brown complex, postulated to have a Co:ethylenediamine:ammonia:oxygen ratio of 2:4:2:1. This ammonia-containing complex does not undergo elation. []
Q10: Have computational methods been used to study Cobalt(II) perchlorate?
A10: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of cobalt(II) perchlorate catalyzed reactions, providing insights into reaction pathways and intermediate stabilization. []
Q11: How does the structure of the ligand affect the stability and geometry of Cobalt(II) perchlorate complexes?
A11: The steric and electronic properties of the ligand significantly influence complex stability and geometry. For instance, bulky arylisocyanide ligands can stabilize unusual six-coordinate Cobalt(II) complexes, while smaller ligands typically lead to five-coordinate species. [, ]
Q12: What factors can affect the stability of Cobalt(II) perchlorate complexes?
A12: The stability of cobalt(II) perchlorate complexes can be affected by factors such as:* Ligand properties: Steric hindrance and electronic properties of ligands can impact complex stability. [, ]* Solvent: Solvent polarity and coordinating ability can influence ligand exchange equilibria and complex stability. [, , , ]* Atmosphere: Exposure to air can lead to oxidation in some cases. []
Q13: What analytical methods are used to study the formation of cobalt(II) bromo-complexes in acetone?
A13: Potentiometry, using a Ag–AgBr electrode, is used to study the stepwise formation of dibromo- and tribromo-cobalt(II) complexes in acetone. Spectrophotometry is further employed to characterize these complexes and investigate the formation of the tetrabromo-complex at higher bromide concentrations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.